molecular formula C21H22O5 B016456 Isoxanthohumol CAS No. 521-48-2

Isoxanthohumol

Cat. No. B016456
CAS RN: 521-48-2
M. Wt: 354.4 g/mol
InChI Key: YKGCBLWILMDSAV-UHFFFAOYSA-N
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Description

Isoxanthohumol is a prenylflavonoid and a phytoestrogen . It is found in hops and beer and has limited estrogenic activity . It is also used for anti-cancer research efforts .


Synthesis Analysis

Isoxanthohumol can be synthesized from naringenin . The prenyl side chain is introduced by Mitsunobu reaction followed by the europium-catalyzed Claisen rearrangement and base-mediated opening of chromanone .


Molecular Structure Analysis

The chemical formula of Isoxanthohumol is C21H22O5 . Its exact mass is 354.15 and its molecular weight is 354.400 .


Chemical Reactions Analysis

Isoxanthohumol and its related compounds have been analyzed using stable isotope dilution analysis . This method quantified six natural prenylated flavonoids in beer, hop tea, and hops .


Physical And Chemical Properties Analysis

Isoxanthohumol is a polyphenol found in Humulus lupulus . Its molecular weight is 354.40 g/mol .

Scientific Research Applications

Treatment of Ulcerative Colitis

  • Application Summary: Isoxanthohumol (IXN) has been found to significantly alleviate dextran sodium sulfate (DSS)-induced colitis, a model for Ulcerative Colitis (UC), a severe health hazard .
  • Methods of Application: IXN was administered orally at a dosage of 60 mg/kg/day .
  • Results: The treatment resulted in reduced Disease Activity Index (DAI) scores and histological improvements. It suppressed pro-inflammatory Th17/Th1 cells but promoted anti-inflammatory Treg cells. It also restored gut microbiota disorder and increased gut microbiota diversity .

Overcoming Doxorubicin Resistance in MCF-7/ADR Cells

  • Application Summary: Isoxanthohumol has been found to sensitize the cytotoxic effect of doxorubicin on doxorubicin-resistant MCF-7/ADR cells .
  • Results: Isoxanthohumol inhibited ABCB1-mediated doxorubicin efflux, stimulated the ATPase activity of ABCB1, and acted as an ABCB1 substrate. It was found to be a competitive ABCB1 inhibitor which reversed ABCB1-mediated doxorubicin resistance in MCF-7/ADR cells .

Antifungal Activity

  • Application Summary: Isoxanthohumol has been found to show highly significant antifungal activity against Botrytis cinerea .
  • Results: The antifungal mechanism of isoxanthohumol is mainly related to metabolism; it affected the carbohydrate metabolic process, destroyed the tricarboxylic acid (TCA) cycle, and hindered the generation of ATP by inhibiting respiration .

Radical Scavenging Activity

  • Application Summary: Isoxanthohumol has been found to have antioxidant activity, acting as a radical scavenger .
  • Results: The presence of a β-keto group with respect to enolic –OH diminishes the Hydrogen Atom Transfer (HAT) potency via the formation of a strong intramolecular hydrogen bond. Another common antioxidant mechanism, Single Electron Transfer followed by Proton Transfer (SET-PT), is only feasible for isoxanthohumol .

Alzheimer’s Disease Treatment

  • Application Summary: Isoxanthohumol has been assessed for its therapeutic potential in Alzheimer’s disease (AD), using murine neuroblastoma N2a cells expressing the human Swedish mutant amyloid precursor protein (N2a/APP), a cellular model of AD .
  • Results: Isoxanthohumol inhibited Aβ accumulation and tau hyperphosphorylation via the APP processing, PP2A, and GSK3β pathways in N2a/APP cells .

Phytoestrogen

  • Application Summary: Isoxanthohumol is a prenylflavonoid and it is a phytoestrogen . It has limited estrogenic activity .
  • Results: At the concentration found in beer, it is unlikely to have an estrogenic effect in breast tissue .

Obesity and Glucose Metabolism

  • Application Summary: Isoxanthohumol has been found to improve obesity and glucose metabolism by inhibiting intestinal lipid absorption with a bloom of Akkermansia muciniphila in mice .
  • Methods of Application: Isoxanthohumol was administered to high fat diet-fed mice. Glucose metabolism, gene expression profiles, and histology of liver, epididymal adipose tissue, and colon were analyzed. Lipase activity, fecal lipid profiles, and plasma metabolomic analysis were assessed .
  • Results: The administration of Isoxanthohumol lowered weight gain, decreased steatohepatitis, and improved glucose metabolism. Mechanistically, Isoxanthohumol inhibited pancreatic lipase activity and lipid absorption by decreasing the expression of the fatty acid transporter CD36 in the small intestine .

Insulin Resistance

  • Application Summary: Isoxanthohumol has been found to suppress insulin resistance by changing the intestinal microbiota .
  • Methods of Application: High-fat diet-fed mice were administered Isoxanthohumol. Glucose metabolism, gene expression profiles, and histology of liver, epididymal adipose tissue, and colon were analyzed. Lipase activity, fecal lipid profiles, and plasma metabolomic analysis were assessed .
  • Results: The administration of Isoxanthohumol suppressed weight gain and steatohepatitis and improved glucose metabolism in diet-induced obese mice. Mechanistically, Isoxanthohumol inhibited pancreatic lipase activity and lipid absorption via decreased expression of the lipid absorption transporter, CD36, in the jejunum .

Safety And Hazards

Isoxanthohumol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Isoxanthohumol holds promise for combination therapy because tumor cells cannot develop resistance against the mitochondrial uncoupling effects of prenylated flavonoids . It also has the potential to act as antioxidants, antimicrobials, anti-inflammatory, and anticarcinogenic agents .

properties

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGCBLWILMDSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxanthohumol

CAS RN

72247-79-1
Record name Isoxanthohumol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072247791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

To the suspension of the O'Donnell phase transfer catalyst O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (34 mg, 0.056 mmol) in 1 ml of toluene is added xanthohumol (2 OH groups protected) (in part TIPS-protected: 37 mg, 0.056 mmol) in 1 ml of toluene. Subsequently, 0.5 ml of 25% NaOH is added and the mixture is stirred for 24 h at room temperature. For workup, 20 ml of H2O and 20 ml of ethyl acetate are added. The aqueous phase is acidified with H2SO4 and extracted twice with ethyl acetate. The organic phase is washed with NH4Cl solution and H2O, dried and eluted through a silica gel column using CHCl3/methanol. Removal of protection proceeds in a manner known from the literature.
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
37 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,620
Citations
AK Żołnierczyk, WK Mączka, M Grabarczyk, K Wińska… - Fitoterapia, 2015 - Elsevier
Isoxanthohumol (IXN), apart from xanthohumol (XN) and 8-prenylnaringenin (8PN), is one of the most important prenylflavonoids found in hops. Another natural source of this …
Number of citations: 59 www.sciencedirect.com
S Possemiers, A Heyerick, V Robbens… - Journal of Agricultural …, 2005 - ACS Publications
Hop, an essential ingredient in most beers, contains a number of prenylflavonoids, among which 8-prenylnaringenin (8-PN) would be the most potent phytoestrogen currently known. …
Number of citations: 218 pubs.acs.org
S Possemiers, S Bolca, C Grootaert… - The Journal of …, 2006 - academic.oup.com
Hops, an essential beer ingredient, are a source of prenylflavonoids, including 8-prenylnaringenin (8-PN), one of the most potent phytoestrogens. Because 8-PN concentrations in beers …
Number of citations: 294 academic.oup.com
CR Overk, J Guo, LR Chadwick, DD Lantvit… - Chemico-biological …, 2008 - Elsevier
The lack of a safe and reliable alternative to hormone therapy (HT) for treating menopausal symptoms underscores the need for alternative therapies. OBJECTIVE: The purpose of this …
Number of citations: 116 www.sciencedirect.com
JY Yang, MA Della-Fera, S Rayalam, CA Baile - Apoptosis, 2007 - Springer
… Based on these studies and our previous work with natural compounds, we hypothesized that XN and its isomeric flavanone, isoxanthohumol (IXN), would induce apoptosis in …
Number of citations: 127 link.springer.com
S Possemiers, S Rabot, JC Espín… - The Journal of …, 2008 - academic.oup.com
Recently, it was shown that the exposure to the potent hop phytoestrogen 8-prenylnaringenin (8-PN) depends on intestinal bacterial activation of isoxanthohumol (IX), but this occurs in …
Number of citations: 122 academic.oup.com
C Büchter, S Havermann, K Koch, W Wätjen - European journal of nutrition, 2016 - Springer
Purpose The flavanone isoxanthohumol (IX) has gained attention as antioxidative and chemopreventive agent, but the molecular mechanism of action remains unclear. We investigated …
Number of citations: 11 link.springer.com
D Nikolic, Y Li, LR Chadwick, GF Pauli… - Journal of mass …, 2005 - Wiley Online Library
The female flowers of hops (Humulus lupulus L.) used to flavor beer contain the prenylated flavonoids xanthohumol (XN) and isoxanthohumol (IX). IX is moderately estrogenic in vitro …
M Yamashita, S Fukizawa… - European Review for …, 2020 - europeanreview.org
… We found that isoxanthohumol showed antibacterial activity against several species, such … al intake of isoxanthohumol and indeed found that isoxanthohumol intake suppressed HFD-…
Number of citations: 14 www.europeanreview.org
A Bartmańska, E Huszcza, T Tronina - Journal of Molecular Catalysis B …, 2009 - Elsevier
Isoxanthohumol is the most abundant and an important … capable of transforming isoxanthohumol screening tests on 44 … Absidia glauca AM177 converted isoxanthohumol into glucoside …
Number of citations: 37 www.sciencedirect.com

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